

Sodium Linolenate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Sodium linolenate

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This technical guide provides an in-depth overview of **Sodium Linolenate**, the sodium salt of α -linolenic acid, an essential omega-3 fatty acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, biological activities, and mechanisms of action, with a focus on its anti-inflammatory and anti-cancer potentials.

Core Physicochemical Data

A summary of the key identifiers and properties of **Sodium Linolenate** is presented below.

Property	Value	Reference
CAS Number	822-18-4	
Molecular Formula	C ₁₈ H ₂₉ NaO ₂	
Molecular Weight	300.41 g/mol - 301.42 g/mol	
IUPAC Name	sodium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate	
Synonyms	Sodium α -linolenate, ALA Sodium Salt	

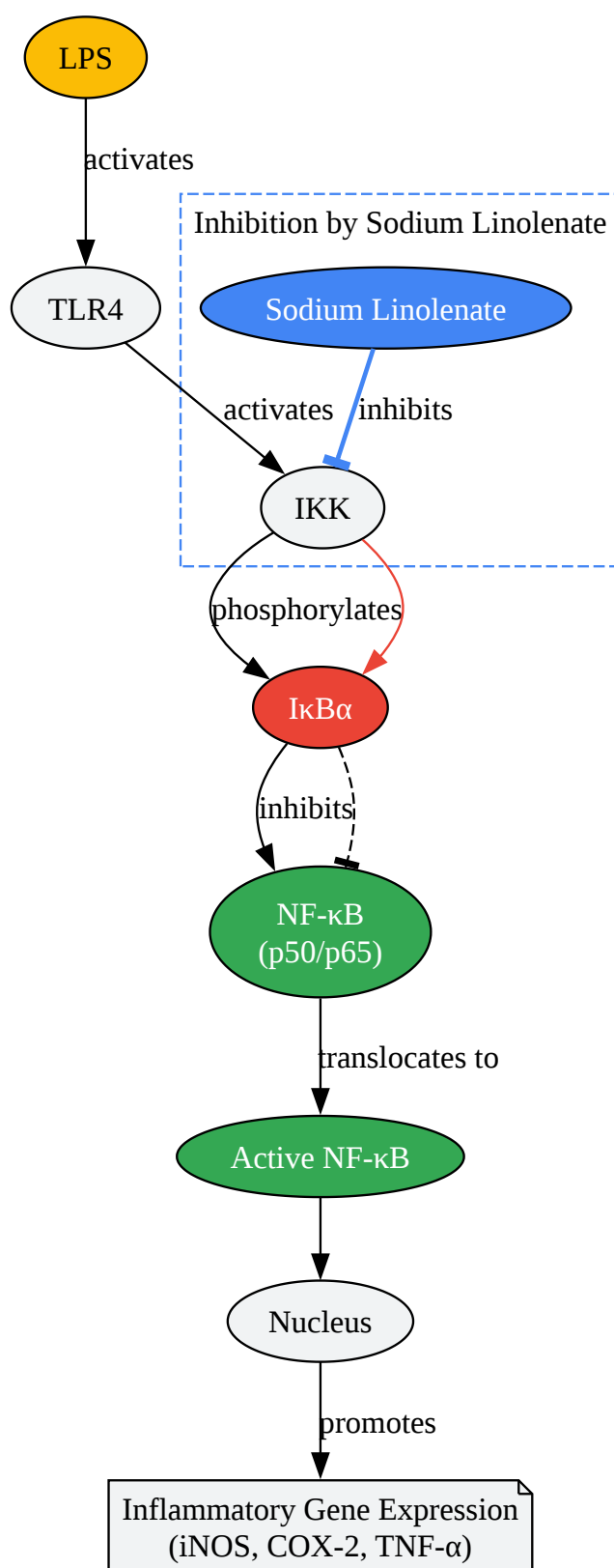
Anti-Inflammatory and Anti-Cancer Properties

Sodium Linolenate, and its corresponding free fatty acid, α -linolenic acid (ALA), have demonstrated significant biological activities, primarily as an anti-inflammatory and anti-cancer agent. These effects are largely attributed to the modulation of key cellular signaling pathways.

Anti-Inflammatory Mechanism of Action

ALA has been shown to exert its anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In murine macrophage cell lines (RAW 264.7), ALA was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) induced by lipopolysaccharide (LPS).^{[1][2]} This inhibition is mediated through the downregulation of the Nuclear Factor-kappaB (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.^{[1][3]}

The mechanism involves preventing the degradation of the inhibitory factor-kappaB α (I κ B α), which in turn reduces the translocation of the NF- κ B p65 subunit to the nucleus.^{[1][4]} Furthermore, ALA has been observed to inhibit the phosphorylation of MAPK family members, including ERK1/2, JNK, and p38.^{[1][5]}

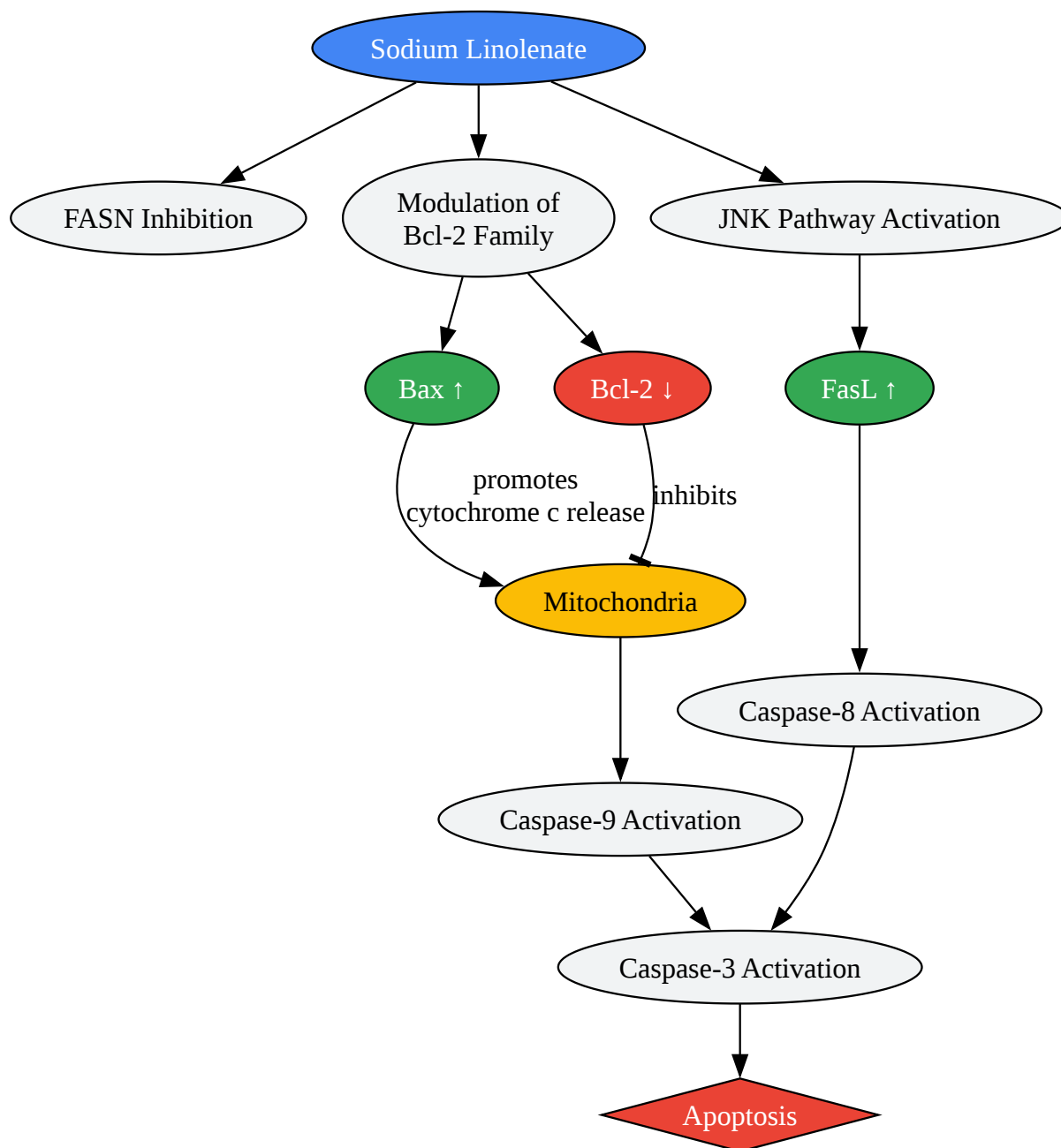


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Anti-Cancer and Apoptotic Activity

Sodium Linolenate has shown promise in cancer therapy. In vitro studies have demonstrated its efficacy in killing human chronic lymphocytic leukemia cells and mouse leukemic thymocytes, with a greater effect on cancerous cells compared to their normal counterparts.[6] In vivo, a single intraperitoneal injection of sodium linoleate in mice inoculated with Ehrlich ascites tumor cells significantly increased survival and, in some cases, prevented tumor growth entirely.[6]

The anti-cancer effects of ALA are linked to the induction of apoptosis (programmed cell death). In osteosarcoma and breast cancer cell lines, ALA has been shown to induce apoptosis in a dose-dependent manner.[7][8] This is achieved through the modulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[7] Furthermore, ALA can trigger apoptosis through both extrinsic (FasL/caspase-8/caspase-3) and intrinsic (Bid/cytochrome c/caspase-9) pathways.[9] Some studies also suggest that the anti-cancer activity of ALA is associated with the inhibition of fatty acid synthase (FASN), a key enzyme in lipid metabolism that is often overexpressed in cancer cells.[7][8]



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Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the biological effects of **Sodium Linolenate**.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of **Sodium Linolenate** on the viability and proliferation of cancer cells.

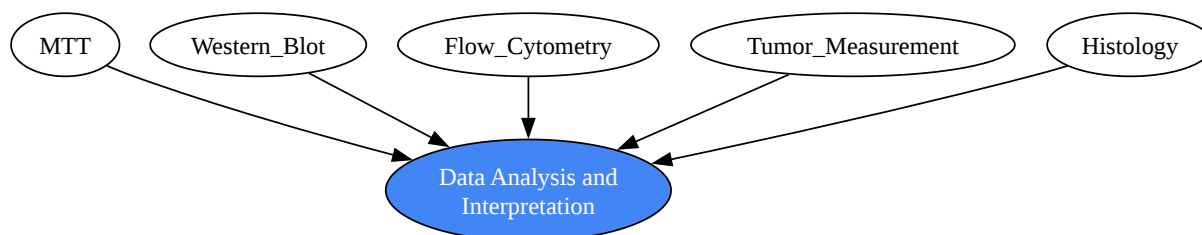
- **Cell Seeding:** Plate cancer cells (e.g., MCF-7, HepG2, osteosarcoma cell lines) in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours to allow for cell attachment.[\[10\]](#)
- **Treatment:** Treat the cells with varying concentrations of **Sodium Linolenate** (or ALA), typically ranging from 1 μM to 800 μM , for 24, 48, or 72 hours.[\[7\]](#)[\[9\]](#)[\[10\]](#) A control group with no treatment is included.
- **MTT Addition:** After the incubation period, add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add 150 μL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for Protein Expression

This technique is employed to detect changes in the expression levels of specific proteins involved in signaling pathways.

- **Cell Lysis:** After treating cells with **Sodium Linolenate**, wash them with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.

- **SDS-PAGE:** Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking:** Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-IkBα, NF-κB p65, Bax, Bcl-2, cleaved caspases) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.



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Conclusion

Sodium Linolenate exhibits significant potential as a therapeutic agent, particularly in the fields of inflammation and oncology. Its ability to modulate critical signaling pathways such as NF-κB and MAPK, and to induce apoptosis in cancer cells, underscores its importance for further research and drug development. The experimental protocols and data presented in this

guide offer a foundational resource for scientists working to unlock the full therapeutic potential of this essential fatty acid salt.

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